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Cat. No.: B167023

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenylphenol, a halogenated derivative of 4-phenylphenol, is a compound of
significant interest due to its pronounced antimicrobial properties. This technical guide provides
a comprehensive overview of its chemical characteristics, synthesis, spectroscopic profile, and
biological activity, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

2-Chloro-4-phenylphenol, with the IUPAC name 2-chloro-[1,1'-biphenyl]-4-ol, is a pale yellow
solid at room temperature.[1] It is also known by several synonyms, including 4-Phenyl-2-
chlorophenol and Dowicide 4.[2] The compound is primarily soluble in organic solvents such as
ethanol, dimethyl sulfoxide (DMSO), and acetone, and exhibits limited solubility in water.[1]
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Property Value Source
IUPAC Name 2-chloro-[1,1'-biphenyl]-4-ol [2]
CAS Number 92-04-6 [2]
Molecular Formula C12HoCIO [2]
Molecular Weight 204.65 g/mol [2]
Appearance Pale yellow solid [1]
Boiling Point 322 °C [1]
Flash Point 174 °C [3]
Melting Point 74.2 °C [3]

Synthesis of 2-Chloro-4-phenylphenol

The synthesis of 2-Chloro-4-phenylphenol can be achieved through the electrophilic
chlorination of 4-phenylphenol. A common and effective chlorinating agent for this
transformation is sulfuryl chloride (SO2Cl2). The reaction is typically catalyzed by a Lewis acid,
such as aluminum chloride (AICI3), to enhance the electrophilicity of the chlorine source.

Experimental Protocol: Synthesis via Chlorination

This protocol is adapted from a general procedure for the ortho-chlorination of phenols.[4]

Materials:

4-phenylphenol

Sulfuryl chloride (SO2Cl2)

Anhydrous aluminum chloride (AICI3)

Anhydrous dichloromethane (CH2Cl2)

Sodium bicarbonate (NaHCOs3) solution (saturated)
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 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask

o Magnetic stirrer

e Dropping funnel

o Reflux condenser

e Separatory funnel

 Rotary evaporator

Procedure:

e In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve 4-phenylphenol in anhydrous dichloromethane.

e Add a catalytic amount of anhydrous aluminum chloride to the solution and stir until it is well-
dispersed.

e Cool the mixture to 0 °C using an ice bath.

e Slowly add a solution of sulfuryl chloride (1.0-1.1 molar equivalents) in anhydrous
dichloromethane to the reaction mixture via a dropping funnel over a period of 30-60
minutes, while maintaining the temperature at O °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer
chromatography (TLC).

» Quench the reaction by carefully adding saturated sodium bicarbonate solution.

» Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane.
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o Combine the organic layers and wash sequentially with saturated sodium bicarbonate
solution and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

e The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-
Chloro-4-phenylphenol.

Synthesis Workflow
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Synthesis workflow for 2-Chloro-4-phenyiphenol.
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Spectroscopic Analysis

The structural elucidation of 2-Chloro-4-phenylphenol is confirmed through various
spectroscopic techniques.

'H and **C NMR Spectroscopy

While detailed peak assignments require experimental data, the expected NMR spectra can be
predicted based on the molecular structure.

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both phenyl rings. The protons on the substituted phenol ring will be influenced by
the electron-donating hydroxyl group and the electron-withdrawing chloro group, leading to
characteristic chemical shifts and coupling patterns. The protons on the unsubstituted phenyl
ring will appear as a multiplet in the aromatic region.

13C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to the
twelve carbon atoms in the molecule. The chemical shifts of the carbons in the substituted
phenol ring will be significantly affected by the attached hydroxyl and chloro groups.

Data Type Link to Spectrum
1H NMR --INVALID-LINK--[5]
13C NMR --INVALID-LINK--[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b167023?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_92-04-6_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_92-04-6_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Assignment

~3500-3200 O-H stretch (phenolic)
~3100-3000 C-H stretch (aromatic)
~1600-1450 C=C stretch (aromatic ring)
~1260-1000 C-O stretch (phenol)
~850-550 C-Cl stretch

Arepresentative FTIR spectrum can be found at --INVALID-LINK--.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-Chloro-4-phenylphenol is expected to show a
molecular ion peak (M*) at m/z 204. The presence of a chlorine atom will result in a
characteristic M+2 peak at m/z 206 with an intensity of approximately one-third of the molecular
ion peak. Fragmentation patterns would likely involve the loss of HCI, CO, and other small
fragments from the molecular ion. The NIST WebBook provides access to the mass spectrum
of this compound.[7]

Biological Activity and Mechanism of Action

2-Chloro-4-phenylphenol is recognized for its broad-spectrum antimicrobial activity,
demonstrating efficacy against both Gram-positive and Gram-negative bacteria, including
Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas
aeruginosa.[1]

The primary mechanism of action for phenolic compounds, including 2-Chloro-4-
phenylphenol, involves the disruption of the bacterial cell membrane. This leads to increased
membrane permeability, leakage of intracellular components, and ultimately, cell death.
Furthermore, it is suggested that these compounds can inhibit essential bacterial enzymes,
further contributing to their antimicrobial effect.[1]

Putative Antimicrobial Signaling Pathway
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The following diagram illustrates the proposed general mechanism of action for phenolic
compounds against bacterial cells.
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Proposed mechanism of antimicrobial action.

While specific quantitative data on the Minimum Inhibitory Concentration (MIC) for 2-Chloro-4-
phenylphenol is not readily available in the reviewed literature, the general antimicrobial
efficacy is well-established.

Antimicrobial Susceptibility Testing Protocol (Broth
Microdilution)

Obijective: To determine the Minimum Inhibitory Concentration (MIC) of 2-Chloro-4-
phenylphenol against a specific bacterial strain.

Materials:

e 2-Chloro-4-phenylphenol

o Bacterial culture (e.qg., S. aureus or E. coli)
e Mueller-Hinton Broth (MHB)

e 96-well microtiter plates

e Spectrophotometer

 Incubator

Procedure:
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e Prepare a stock solution of 2-Chloro-4-phenylphenol in a suitable solvent (e.g., DMSO).

o Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to
achieve a range of concentrations.

e Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the
appropriate final concentration in MHB.

¢ Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive
control (bacteria in MHB without the compound) and a negative control (MHB only).

e Incubate the plate at 37 °C for 18-24 hours.

e The MIC is determined as the lowest concentration of 2-Chloro-4-phenylphenol that
completely inhibits visible bacterial growth. This can be assessed visually or by measuring
the optical density at 600 nm using a spectrophotometer.

Safety and Toxicology

2-Chloro-4-phenylphenol is classified as a mild skin irritant and a severe eye irritant.[2] It is
also considered toxic to aquatic life with long-lasting effects.[2] While a specific oral LDso for 2-
Chloro-4-phenylphenol in rats was not found in the reviewed literature, data for the related
compound, 2-phenylphenol, suggests low acute oral toxicity, with LDso values in rats ranging
from 600 to 3500 mg/kg of body weight.[8]

Acute Oral Toxicity (LDso) Testing Protocol

A standardized protocol, such as the OECD Test Guideline 401 (though now replaced, it
provides a fundamental framework), is typically followed for determining the LDso.

Workflow for Acute Oral Toxicity Study:
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General workflow for an acute oral toxicity (LD50) studly.

Conclusion

2-Chloro-4-phenylphenol is a versatile compound with significant antimicrobial properties.
This guide has provided a detailed overview of its chemical and physical characteristics, a
plausible synthetic route with an experimental protocol, and a summary of its spectroscopic and
biological profiles. The information presented herein is intended to serve as a valuable
resource for researchers, scientists, and drug development professionals exploring the
potential of this and related compounds in various scientific and therapeutic applications.
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Further research is warranted to fully elucidate its specific mechanism of action and to obtain
more extensive quantitative data on its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Chloro-4-
phenylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167023#iupac-name-for-2-chloro-4-phenylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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